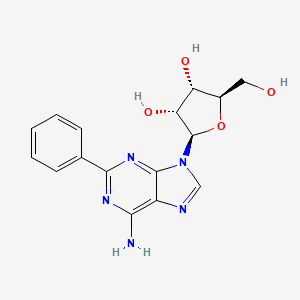![molecular formula C14H8N2O4S2 B12893884 6,6'-Disulfanediylbis(benzo[d]oxazol-2(3H)-one) CAS No. 289499-47-4](/img/structure/B12893884.png)
6,6'-Disulfanediylbis(benzo[d]oxazol-2(3H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Disulfanediylbis(benzo[d]oxazol-2(3H)-one) is a compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds that contain a benzene ring fused to an oxazole ring. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Disulfanediylbis(benzo[d]oxazol-2(3H)-one) typically involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Disulfanediylbis(benzo[d]oxazol-2(3H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted benzoxazole derivatives.
Applications De Recherche Scientifique
6,6’-Disulfanediylbis(benzo[d]oxazol-2(3H)-one) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and interactions with biological receptors.
Medicine: Investigated for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 6,6’-Disulfanediylbis(benzo[d]oxazol-2(3H)-one) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase, and decrease the expression of nuclear factor-kappa B in certain cell lines. These interactions suggest its potential role in modulating signaling pathways involved in cell survival and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminobenzoxazole: Another benzoxazole derivative with similar structural features.
2-(2-Methoxyphenyl)benzo[d]oxazol-6-amine: A compound with a methoxy group on the benzoxazole ring
Uniqueness
6,6’-Disulfanediylbis(benzo[d]oxazol-2(3H)-one) is unique due to its disulfide linkage, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
289499-47-4 |
|---|---|
Formule moléculaire |
C14H8N2O4S2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
6-[(2-oxo-3H-1,3-benzoxazol-6-yl)disulfanyl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H8N2O4S2/c17-13-15-9-3-1-7(5-11(9)19-13)21-22-8-2-4-10-12(6-8)20-14(18)16-10/h1-6H,(H,15,17)(H,16,18) |
Clé InChI |
TZHBVUQISGPCBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1SSC3=CC4=C(C=C3)NC(=O)O4)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


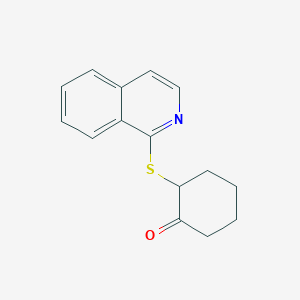

![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)


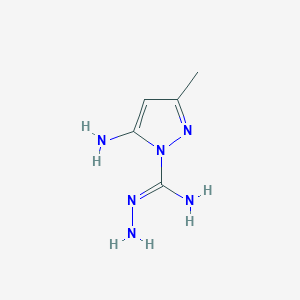
![(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine](/img/structure/B12893844.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl]butanedinitrile](/img/structure/B12893848.png)
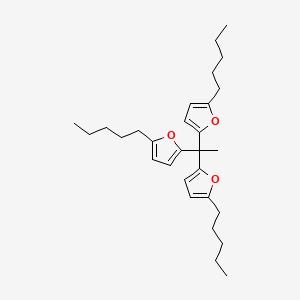
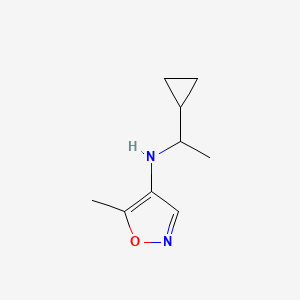
![Cis-3-methylenedecahydrocycloocta[b]furan](/img/structure/B12893860.png)
![3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione](/img/structure/B12893865.png)
![6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12893871.png)
